molecular formula C9H19N3O B3350306 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one CAS No. 267406-39-3

2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No. B3350306
Key on ui cas rn: 267406-39-3
M. Wt: 185.27 g/mol
InChI Key: BHCOXAHSKHZKSC-UHFFFAOYSA-N
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Patent
US09200025B2

Procedure details

2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-Aib-OH, 54, 10.0 g, 49.2 mol), EDC.HCl (11.3 g, 59.0 mmol), HOBt (9.97 g, 73.8 mmol) and DIPEA (25.6 mL, 148 mmol) were stirred in 250 mL of THF until all solids dissolved. N-methyl-piperazine was added (10.9 mL, 98.4 mmol) and the reaction was stirred at room temperature for 18 hrs. The mixture was diluted with 300 mL of EtOAc and washed twice with saturated aqueous NaHCO3. The organic layer was then washed with brine, dried over MgSO4, filtered, and the solvent was removed in vacuo. This crude material was dissolved in 300 mL of CH3CN. HCl (4N in dioxane, 49 mL, 196 mmol) was added over 10 minutes. The reaction was stirred for 8 hrs, during which time the product forms a white precipitate. The product was filtered, washed with CH2Cl2, and dried under high vacuum over night to provide the product 55 as the bis-hydrochloride salt (10.4 g, 82% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.30 (br. s., 3 H), 4.35 (d, J=13.6 Hz, 2 H), 3.52 (br. s., 2 H), 3.41 (d, J=11.1 Hz, 2 H), 3.01 (q, J=11.1 Hz, 2 H), 2.77 (d, J=3.5 Hz, 3 H), 1.56 (s, 6 H). MS (ES+) [M+H]+=186.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
9.97 g
Type
reactant
Reaction Step One
Name
Quantity
25.6 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
49 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]([CH3:14])([CH3:13])[C:10]([OH:12])=O)=O)(C)(C)C.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.[CH3:46][N:47]1[CH2:52][CH2:51][NH:50][CH2:49][CH2:48]1.Cl>C1COCC1.CCOC(C)=O>[NH2:8][C:9]([CH3:13])([CH3:14])[C:10]([N:50]1[CH2:51][CH2:52][N:47]([CH3:46])[CH2:48][CH2:49]1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)(C)C
Name
Quantity
11.3 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
9.97 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
25.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
49 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
WASH
Type
WASH
Details
washed twice with saturated aqueous NaHCO3
WASH
Type
WASH
Details
The organic layer was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
This crude material was dissolved in 300 mL of CH3CN
STIRRING
Type
STIRRING
Details
The reaction was stirred for 8 hrs, during which time the product forms a white precipitate
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried under high vacuum over night

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC(C(=O)N1CCN(CC1)C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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